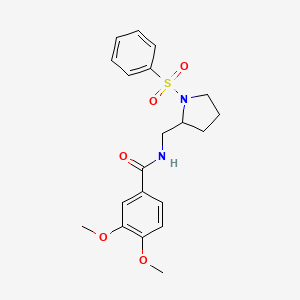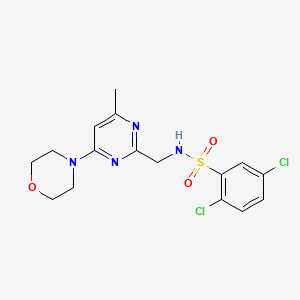
(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a chemical compound that belongs to the class of diazepines. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of GABA-A receptors, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. It has also been shown to decrease the levels of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone in lab experiments is its anxiolytic and sedative effects, which can be useful in studying the neurobiology of anxiety and sleep disorders. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for the study of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone. One direction is to further investigate its mechanism of action, particularly its effects on different subtypes of GABA-A receptors. Another direction is to explore its potential therapeutic applications in the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the potential risks and limitations of using this compound in scientific research.
Métodos De Síntesis
The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves the reaction of 4-benzyl-1,4-diazepane and 2-methylsulfanyl-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia.
Propiedades
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-17(9-5-10-20-18)19(23)22-12-6-11-21(13-14-22)15-16-7-3-2-4-8-16/h2-5,7-10H,6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPNGCFRUHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)


![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)


![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2986620.png)



![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)



